N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core linked to a thiophene derivative
Preparation Methods
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the thiophene moiety: This step involves the functionalization of the benzo[d][1,3]dioxole core with a thiophene derivative, often through a coupling reaction.
Final amidation:
Chemical Reactions Analysis
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds, such as:
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares the benzo[d][1,3]dioxole core but has a different substituent, leading to distinct properties and applications.
Thiophene derivatives: Compounds like 2-acetyl-5-methylthiophene exhibit different chemical and biological properties due to variations in their structure.
These comparisons highlight the unique features and potential advantages of this compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-3-6-15(22-10)14(19-2)8-17-16(18)11-4-5-12-13(7-11)21-9-20-12/h3-7,14H,8-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPBMKWWWWDLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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